1-(2-fluorophenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(2-FLUOROPHENYL)-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a unique combination of fluorinated phenyl, tetramethylphenyl, benzodiazole, and pyrrolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FLUOROPHENYL)-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, including the formation of the benzodiazole core, the introduction of the fluorophenyl group, and the attachment of the pyrrolidinone ring. Common synthetic methods include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to form the carbon-carbon bond between the fluorophenyl and benzodiazole moieties.
Nucleophilic Substitution: Introduction of the fluorine atom can be achieved through nucleophilic substitution reactions using appropriate fluorinating agents.
Cyclization Reactions: Formation of the pyrrolidinone ring can be accomplished through cyclization reactions involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-FLUOROPHENYL)-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Fluorinating Agents: Nucleophilic fluorinating agents such as diethylaminosulfur trifluoride (DAST)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-FLUOROPHENYL)-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.
Materials Science: It is used in the synthesis of advanced materials, including polymers and organic frameworks, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROPHENYL)-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The fluorophenyl and benzodiazole moieties are known to interact with various enzymes and receptors, modulating their activity and leading to the desired pharmacological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-FLUOROPHENYL)-1-(2,3,5,6-TETRAMETHYLPHENYL)ETHAN-1-AMINE: Shares similar structural features but differs in the presence of an amine group instead of the pyrrolidinone ring.
(2-FLUOROPHENYL)(2,3,5,6-TETRAMETHYLPHENYL)METHANAMINE: Another structurally related compound with a methanamine group.
Uniqueness
1-(2-FLUOROPHENYL)-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its combination of fluorinated phenyl, tetramethylphenyl, benzodiazole, and pyrrolidinone moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C28H28FN3O |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-4-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H28FN3O/c1-17-13-18(2)20(4)22(19(17)3)16-32-26-12-8-6-10-24(26)30-28(32)21-14-27(33)31(15-21)25-11-7-5-9-23(25)29/h5-13,21H,14-16H2,1-4H3 |
InChI Key |
RDTDRSUTUCSQQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F)C)C |
Origin of Product |
United States |
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